Acetophenone oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

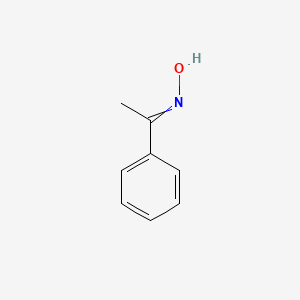

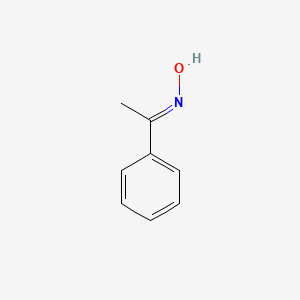

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRZXQVBKRYKN-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060627, DTXSID701299588 | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10341-75-0, 613-91-2 | |

| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10341-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOPHENONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4KMW6X8MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Acetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of acetophenone oxime, a key intermediate in organic synthesis. The document details established experimental protocols, presents key analytical data in a structured format, and illustrates the core chemical processes through workflow diagrams.

Synthesis of this compound

This compound is commonly synthesized via the condensation reaction of acetophenone with hydroxylamine. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of acetophenone, followed by dehydration to form the oxime.[1] The most prevalent method utilizes hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine for the reaction.[1][2]

Reaction Pathway

The synthesis proceeds as follows: Acetophenone reacts with hydroxylamine (NH₂OH), typically generated in situ from hydroxylamine hydrochloride and a base like sodium acetate or potassium hydroxide, to form an intermediate which then dehydrates to yield this compound.[1][2][3]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a consolidated method based on established procedures.[1][3][4]

Materials:

-

Acetophenone (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)[4]

-

Sodium acetate (anhydrous or trihydrate) or Potassium hydroxide (1.0 - 2.3 eq)[1][3][4]

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2][4]

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride and the base (e.g., sodium acetate) in a mixture of an alcohol (e.g., methanol or ethanol) and water.[1][4]

-

Add acetophenone to the flask.[4]

-

Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 80°C) for a duration ranging from 20 minutes to 3 hours.[1][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4][5]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Add water to the reaction mixture to precipitate the crude product or to prepare for extraction.[4]

-

If a solid precipitates, it can be collected by vacuum filtration.[1] Alternatively, transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (e.g., 3 x 30 mL).[4]

-

Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄).[4]

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as a white solid.[4]

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as petroleum ether or an ethanol/water mixture.[1][3]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Prepare the sample, typically as a solid using a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands, paying close attention to the disappearance of the acetophenone C=O stretch and the appearance of the oxime -OH and C=N stretches.[5]

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or by direct infusion using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak [M]⁺ or [M-H]⁻.[4][6]

-

Analyze the fragmentation pattern to further confirm the structure.

Characterization Data

This compound exists as a mixture of two geometric isomers, (E) and (Z), with the (E)-isomer typically being the major product.[2][6][7] This isomerism results in two sets of peaks in the NMR spectra, with one set being significantly more intense.[6][8]

Summary of Quantitative Data

| Parameter | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₈H₉NO | [9] |

| Molecular Weight | 135.16 g/mol | [10] |

| Melting Point | 53 - 60 °C | [4][9][11][12] |

| Appearance | White crystalline solid | [4][11] |

| ¹H NMR (CDCl₃, 400 MHz) | ||

| Major Isomer (E) | δ 7.64-7.62 (m, 2H), 7.39-7.37 (m, 3H), 2.30 (s, 3H) | [4] |

| Minor Isomer (Z) | δ 7.94 (d, 2H), 7.52-7.49 (m, 3H), 2.56 (s, 3H) | [8] |

| Oxime OH (DMSO-d₆) | δ ~11.24 (s, 1H) | [6][8] |

| ¹³C NMR (CDCl₃, 100 MHz) | ||

| Major Isomer (E) | δ 156.0 (C=N), 136.4, 129.3, 128.5, 126.0 (Aromatic C), 12.4 (CH₃) | [4] |

| IR Spectroscopy (KBr) | ||

| -OH stretch (oxime) | ~3212 cm⁻¹ | [5][6] |

| C=N stretch (imine) | ~1497-1665 cm⁻¹ | [5][6] |

| Aromatic C=C stretch | ~1444-1600 cm⁻¹ | [4] |

| Mass Spectrometry | ||

| Molecular Ion [M-H]⁻ | m/z 134 | [4] |

| Molecular Ion [M]⁺ | m/z 135 | [6] |

Experimental and Analytical Workflow

The overall process from synthesis to structural confirmation follows a logical progression.

Caption: A generalized workflow for the synthesis and characterization.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. arpgweb.com [arpgweb.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 7. africacommons.net [africacommons.net]

- 8. benchchem.com [benchchem.com]

- 9. This compound(613-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound | C8H9NO | CID 5464950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. 613-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

acetophenone oxime chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Acetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C8H9NO) is a significant organic compound with diverse applications in synthetic chemistry, serving as a crucial intermediate in the production of various nitrogen-containing molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of its molecular structure and reaction pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound, systematically named (NE)-N-(1-phenylethylidene)hydroxylamine, is a ketoxime derived from acetophenone.[1][2] Its structure, featuring a C=N-OH functional group, allows for geometric isomerism and a range of chemical transformations, making it a versatile building block in organic synthesis.[1][3] This document aims to be a thorough resource for professionals requiring detailed information on this compound for research and development purposes.

Chemical Properties

This compound is a solid, slightly soluble substance that appears as a white to light yellow crystalline powder at room temperature.[3][4][5] It is known to be sensitive to air and moisture.[6][7] The compound is incompatible with strong oxidizing agents, acids, and alkali compounds.[4][5] Upon decomposition, it can release toxic fumes and gases, including nitrogen oxides.[4]

2.1. Structure and Isomerism

The molecular formula for this compound is C8H9NO, with a molecular weight of 135.16 g/mol .[3] A key characteristic of this compound is its ability to exist as two geometric isomers: E and Z.[3] The E-isomer, where the hydroxyl group and the phenyl group are on opposite sides of the C=N double bond, is the predominant form.[3] Nuclear Magnetic Resonance (NMR) studies have indicated that this compound typically forms as a mixture of E and Z isomers in an approximate 8:1 ratio.[3][8]

Caption: Geometric Isomers of this compound.

2.2. Reactivity

The oxime functional group in this compound is relatively stable to hydrolysis compared to imines.[3] This increased stability is attributed to the inductive effect of the oxygen atom.[3] The compound can undergo various reactions, including the Beckmann rearrangement, which is a significant transformation for producing amides.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C8H9NO | [3] |

| Molecular Weight | 135.16 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3][6] |

| Melting Point | 55-60 °C | [4][6][9][10] |

| Boiling Point | 118-120 °C at 20 mmHg | [4][6][9][10] |

| ~245 °C at standard pressure | [2][3][11] | |

| Density | 1.11 g/mL at 25 °C | [3][4][6][9][10] |

| Water Solubility | Slightly soluble | [3][5][6][7][12] |

| Solubility in Organic Solvents | Soluble in ethyl alcohol | [3][7][12] |

| pKa | 11.43 ± 0.70 (Predicted) | [5][6] |

| Vapor Pressure | 0.0157 mmHg at 25°C | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Features | References |

| IR Spectroscopy | - OH stretch around 3212 cm⁻¹- C=N stretch around 1497 cm⁻¹ | [8][13] |

| ¹H NMR Spectroscopy | - Signals for both E and Z isomers are observed.- For the major (E) isomer, the OH proton appears as a singlet around 11.24 ppm, aromatic protons between 7.32-7.65 ppm, and the methyl protons as a singlet around 2.15 ppm. | [8][13] |

| ¹³C NMR Spectroscopy | - Distinct signals for the carbons of the phenyl ring, the methyl group, and the C=N group. | [14][15][16] |

| Mass Spectrometry | - Molecular ion peak (M⁺) observed at m/z 135. | [8][13][17] |

Experimental Protocols

5.1. Synthesis of this compound

The most common method for synthesizing this compound is the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base.[18]

5.1.1. Materials and Equipment

-

Acetophenone

-

Hydroxylamine hydrochloride

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Beakers

-

Buchner funnel and filter paper

-

Ice bath

5.1.2. General Procedure

-

In a round-bottom flask, dissolve acetophenone in ethanol.[18]

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate trihydrate).[18][21]

-

Add the aqueous solution to the ethanolic solution of acetophenone.[18]

-

Heat the mixture to reflux for a specified period (e.g., 20 minutes to 1 hour).[18][19]

-

Monitor the reaction for completion.

-

After cooling, pour the reaction mixture into cold water to precipitate the product.[21]

-

Collect the crude this compound by vacuum filtration.[18]

-

Wash the solid with cold water.[19]

-

The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether.[19]

Caption: Experimental Workflow for this compound Synthesis.

5.2. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[22]

5.2.1. Materials and Equipment

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

5.2.2. Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the solvent to ensure a saturated solution is formed.[23]

-

Seal the vial and place it in a constant temperature shaker bath.[23]

-

Agitate the sample for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[23]

-

After equilibration, allow the solution to stand for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a calibrated analytical method.[23]

-

The solubility is calculated from the measured concentration.[23]

Safety and Handling

This compound is harmful if swallowed and can cause serious eye damage.[24] It may also cause skin and respiratory tract irritation.[4][25] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, well-ventilated area away from incompatible substances.[5][7]

Applications

This compound serves as a valuable intermediate in organic synthesis.[1] It is used in the preparation of other organic compounds, including amides via the Beckmann rearrangement.[1] Oximes, in general, act as antioxidants and radical scavengers with applications in various industries such as textiles, plastics, and paints.[7]

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these properties is essential for the effective and safe utilization of this compound in various scientific applications.

References

- 1. fiveable.me [fiveable.me]

- 2. This compound(613-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Buy this compound | 10341-75-0 [smolecule.com]

- 4. This compound | 613-91-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound [chembk.com]

- 7. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 8. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 9. 613-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound 95 613-91-2 [sigmaaldrich.com]

- 11. This compound [stenutz.eu]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. arpgweb.com [arpgweb.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound(613-91-2) MS [m.chemicalbook.com]

- 18. chemistry-online.com [chemistry-online.com]

- 19. prepchem.com [prepchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. benchchem.com [benchchem.com]

- 22. scitechnol.com [scitechnol.com]

- 23. benchchem.com [benchchem.com]

- 24. This compound | C8H9NO | CID 5464950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. This compound CAS#: 613-91-2 [m.chemicalbook.com]

acetophenone oxime molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental molecular properties of acetophenone oxime, detailed experimental protocols for its synthesis, and a logical workflow for its preparation and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Molecular Data

This compound is a chemical compound with significant applications in organic synthesis. A summary of its key molecular identifiers and properties is presented below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₉NO | [1][2][3][4][5] |

| Molecular Weight | 135.16 g/mol | [1][2][3][4] |

| CAS Number | 613-91-2 | [1][2][3][5] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Melting Point | 55-60 °C | [1] |

| Boiling Point | 118-120 °C at 20 mmHg | [1] |

| Density | 1.11 g/mL at 25 °C | [1] |

Experimental Protocols

The synthesis of this compound is a standard laboratory procedure. Below are detailed methodologies adapted from established protocols.

Protocol 1: Synthesis via Hydroxylamine Hydrochloride and Sodium Acetate[1][2]

This common method involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

Acetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Ethanol (EtOH)

-

Water

Procedure:

-

Dissolve 1.2 g (10 mmol) of acetophenone in 20 mL of ethanol in a 50 mL round-bottom flask.[1]

-

In a separate beaker, dissolve 1.18 g (17 mmol) of hydroxylamine hydrochloride and 0.82 g (10 mmol) of sodium acetate trihydrate in 15 mL of warm water.[1]

-

Add the aqueous solution to the ethanolic solution of acetophenone in the round-bottom flask.

-

Heat the mixture under reflux using a water bath for 20 minutes.[1]

-

Filter the hot solution rapidly through a fluted filter paper.

-

Cool the filtrate in an ice bath to induce crystallization of the this compound.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small volume of cold 50% ethanol.

-

Dry the product on the filter with suction.

-

Record the yield and melting point of the final product.[1]

Protocol 2: Synthesis using Potassium Hydroxide[4]

This alternative protocol utilizes potassium hydroxide as the base.

Materials:

-

Acetophenone

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

Procedure:

-

In a flask, dissolve 5 g of hydroxylamine hydrochloride in 10 ml of water.

-

Add a solution of 3 g of potassium hydroxide dissolved in 5 ml of water to the flask.

-

Add 8 g of acetophenone to the mixture.

-

Heat the mixture under reflux on a boiling water bath.

-

Add small quantities of alcohol down the reflux condenser until the boiling solution becomes clear.

-

After one hour of heating, stop and cool the solution. Test the solution with litmus paper; it should be acidic.

-

Carefully add potassium hydroxide solution until the solution is no longer acidic.

-

Continue boiling for approximately 30 more minutes, periodically checking and neutralizing any acidity with potassium hydroxide solution.

-

To check for reaction completion, mix a few drops of the solution with ice-water. If the sample solidifies quickly, the reaction is complete.

-

Pour the reaction mixture into 100 ml of water containing ice, stirring vigorously.

-

Filter the solid product, wash with water, and dry. The product can be recrystallized from petroleum ether.[4]

Logical and Experimental Workflows

The following diagrams illustrate the key workflows in the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the analysis of this compound.

References

An In-depth Technical Guide to Acetophenone Oxime: Synthesis, Properties, and Biological Frontiers

For Immediate Release

This technical guide provides a comprehensive overview of acetophenone oxime, a versatile organic compound with significant applications in chemical synthesis and burgeoning potential in the fields of pharmacology and agriculture. This document, intended for researchers, scientists, and professionals in drug development, details the compound's core characteristics, synthesis protocols, and explores the mechanistic underpinnings of the biological activities exhibited by its derivatives.

Core Compound Identification

CAS Number: 613-91-2[1]

Molecular Formula: C₈H₉NO

Structural Formula:

This compound, with the IUPAC name (NE)-N-(1-phenylethylidene)hydroxylamine, possesses a structure characterized by a phenyl group and a methyl group attached to a carbon atom, which is double-bonded to a nitrogen atom bearing a hydroxyl group. This C=N double bond leads to the potential for geometric isomerism (E/Z isomers).

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below, offering a foundational dataset for laboratory applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 135.16 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 55-60 °C |

| Boiling Point | 118-120 °C at 20 mmHg |

| Density | 1.11 g/mL at 25 °C[1][2] |

| Solubility | Slightly soluble in water; Soluble in ethanol[3] |

Table 2: Spectral Data of this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 9.10 (br s, 1H), 7.50-7.20 (m, 4H), 2.25 (s, 3H)[4] |

| ¹³C NMR (CDCl₃) | δ 157.1, 136.8, 132.7, 130.1, 127.0, 15.9[4] |

| IR (KBr, cm⁻¹) | 3294, 3238, 3145, 3092, 3072, 3055, 2932, 1575, 1435, 1368, 1315, 1025, 925, 745, 721[4] |

| Mass Spectrum (m/z) | 135 (M+), 118, 106, 94, 77 |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of acetophenone with hydroxylamine. Below are two detailed experimental protocols.

Protocol 1: Synthesis using Sodium Acetate as a Base

This protocol is adapted from established laboratory procedures.[5][6]

Materials:

-

Acetophenone

-

Hydroxylamine hydrochloride

-

Anhydrous sodium acetate

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2.08 g (29.9 mmol, 1.5 equiv) of hydroxylamine hydrochloride and 3.94 g (48.0 mmol, 2.3 equiv) of anhydrous sodium acetate in warm water.

-

In a separate flask, dissolve acetophenone (1.0 equivalent) in ethanol.

-

Add the acetophenone solution to the hydroxylamine hydrochloride and sodium acetate solution.

-

Heat the mixture under reflux for 20-60 minutes.

-

After reflux, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing cold water and ice to induce crystallization.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the crystals with cold water and allow them to dry. Recrystallization from petroleum ether can be performed for further purification.

Protocol 2: Synthesis using Potassium Hydroxide as a Base

This protocol provides an alternative basic condition for the synthesis.[7]

Materials:

-

Acetophenone

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Ethanol

-

Water

-

Ice

-

Litmus paper

Procedure:

-

Dissolve 5 g of hydroxylamine hydrochloride in 10 mL of water in a flask.

-

Add a solution of 3 g of potassium hydroxide dissolved in 5 mL of water to the flask.

-

Add 8 g of acetophenone to the mixture.

-

Heat the mixture under reflux on a boiling water bath. Add small quantities of ethanol down the reflux condenser until the boiling solution becomes clear.

-

Continue heating for one hour. After cooling, test the solution with litmus paper; it should be acidic.

-

Carefully add potassium hydroxide solution until the mixture is no longer acidic.

-

Resume heating under reflux for another 30 minutes.

-

Test a drop of the solution by mixing it with ice-water. If the sample solidifies quickly, the reaction is complete. If not, continue heating.

-

Pour the reaction mixture into 100 mL of water containing ice, with vigorous stirring.

-

Filter the precipitated product, wash with water, and dry. Recrystallization can be performed from petroleum ether.

Biological Activities and Mechanisms of Action of this compound Derivatives

While this compound itself has limited direct biological applications, its derivatives have emerged as a versatile scaffold for the development of novel therapeutic and agrochemical agents. The primary areas of interest include anticancer, anti-inflammatory, and herbicidal activities.

Anticancer Activity and Apoptosis Induction

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death.

As depicted in the diagram, this compound derivatives may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. This dual action leads to the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell, ultimately leading to apoptosis.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Certain this compound derivatives have shown promise as anti-inflammatory agents. Their mechanism is thought to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

By inhibiting the IKK complex, these derivatives prevent the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Herbicidal Activity through Inhibition of Acetolactate Synthase (ALS)

A significant area of research for this compound derivatives is in the development of novel herbicides. These compounds have been shown to target and inhibit acetolactate synthase (ALS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

The inhibition of ALS by these derivatives disrupts the synthesis of essential amino acids, leading to a cessation of protein synthesis and, ultimately, plant death.[8][9][10] This targeted mode of action makes them attractive candidates for the development of selective herbicides.

Experimental Workflows for Biological Activity Assessment

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard in vitro method for evaluating the cytotoxic potential of compounds.

Conclusion

This compound is a foundational organic compound with a straightforward synthesis and well-characterized properties. Its true potential, however, lies in the diverse and potent biological activities of its derivatives. The exploration of these derivatives as anticancer, anti-inflammatory, and herbicidal agents is a rapidly advancing field. The mechanistic insights provided in this guide offer a roadmap for the rational design of new and more effective compounds. Further research into the structure-activity relationships and the specific molecular targets of these derivatives will be crucial for translating their promise into tangible therapeutic and agricultural solutions.

References

- 1. This compound 95 613-91-2 [sigmaaldrich.com]

- 2. This compound [chembk.com]

- 3. Buy this compound | 10341-75-0 [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 10. UQ eSpace [espace.library.uq.edu.au]

acetophenone oxime melting point and boiling point analysis

An In-depth Technical Guide to the Physicochemical Analysis of Acetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical analysis of the melting and boiling points of this compound (CAS: 613-91-2), a key intermediate in organic synthesis. The determination of these physical properties is fundamental for substance identification, purity assessment, and the design of experimental and industrial processes. This guide details standard experimental protocols and the underlying principles governing these phase transitions.

Physicochemical Data of this compound

This compound typically presents as a white to light yellow crystalline solid at room temperature.[1][2] Its key physical properties are summarized below. The variation in reported values can often be attributed to differences in sample purity and the specific analytical techniques employed.[1]

| Property | Value | Conditions |

| Melting Point | 55 - 62 °C | Atmospheric Pressure |

| Boiling Point | ~245 °C | Atmospheric Pressure (760 mmHg)[1][3][4] |

| 118 - 120 °C | Reduced Pressure (20 mmHg)[1][2][5][6][7][8] | |

| Density | ~1.11 g/mL | at 25 °C[1][2][6][7][8] |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol |

Note: The reported melting point range varies across sources, with common ranges cited as 55-60 °C[1][2][6][7][8][9], 58-60 °C[3][5], and 58.0-62.0 °C.

Analysis of Thermal Properties

The relatively high boiling point of this compound at standard pressure is indicative of significant intermolecular forces.[1] The presence of the hydroxyl (-OH) group on the oxime functional group allows for hydrogen bonding, which requires substantial kinetic energy to overcome during the transition from the liquid to the gaseous phase.[1] The melting point is a characteristic property for a pure crystalline solid, and any deviation or broadening of the melting range typically suggests the presence of impurities.[10]

Caption: Logical relationship of factors influencing phase transitions.

Experimental Protocols

The following sections describe standardized methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from the solid to the liquid phase. For a pure substance, this range is typically narrow. This procedure is critical for both identification and purity assessment.[10]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Barnstead Electrothermal)[10][11][12]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a clean, dry mortar and pestle.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powder sample. A small amount of solid (approximately 1-2 mm in height) should enter the tube. Invert the tube and gently tap it on a hard surface to pack the sample tightly into the sealed end.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination: Conduct a rapid heating run (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.

-

Accurate Determination: Prepare a new sample and place it in the apparatus. Set the starting temperature to about 20 °C below the approximate melting point found in the previous step. Heat at a slow, controlled rate (1-2 °C per minute) to ensure thermal equilibrium.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

(Optional) Mixed Melting Point: To confirm the identity of an unknown sample suspected to be this compound, mix it in a 50:50 ratio with a known, pure sample of this compound. If there is no depression or broadening of the melting point range compared to the pure sample, the unknown is confirmed.[10]

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound has a high boiling point at standard pressure, it is often determined under reduced pressure (vacuum) to prevent decomposition.

Apparatus:

-

Distillation flask (e.g., round-bottom flask)

-

Condenser

-

Thermometer and adapter

-

Heat source (heating mantle or oil bath)

-

Boiling chips or magnetic stirrer

-

Vacuum source and manometer (for reduced pressure measurements)

Procedure:

-

Apparatus Assembly: Place a small amount of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Begin heating the flask gently.

-

Equilibrium Establishment: As the liquid boils, vapor will rise and condense on the thermometer bulb. The temperature will stabilize when the vapor and liquid are in equilibrium.

-

Data Recording: Record the stable temperature as the boiling point. It is crucial to also record the atmospheric pressure at which the measurement is taken. For reduced pressure measurements, record the pressure from the manometer.

Caption: Generalized workflow for boiling point determination.

References

- 1. Buy this compound | 10341-75-0 [smolecule.com]

- 2. This compound [chembk.com]

- 3. This compound(613-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 6. This compound | 613-91-2 [chemicalbook.com]

- 7. This compound CAS#: 613-91-2 [m.chemicalbook.com]

- 8. 613-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. arpgweb.com [arpgweb.com]

- 12. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

An In-depth Technical Guide on the Solubility of Acetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acetophenone oxime (C₈H₉NO), a derivative of acetophenone, is a versatile organic compound with applications as an intermediate in various chemical syntheses. A thorough understanding of its solubility in different solvent systems is paramount for its effective use in laboratory research, process development, and potential pharmaceutical applications. Proper solvent selection, guided by solubility data, is critical for achieving desired reaction kinetics, optimizing purification processes such as crystallization, and developing stable formulations.

This guide summarizes the known qualitative solubility of this compound, provides detailed methodologies for its quantitative determination, and explores the physicochemical principles governing its solubility.

Solubility Profile of this compound

Comprehensive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of solvents. However, a consistent qualitative description of its solubility has been established.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Polar Protic | Water | Slightly soluble[1][2][3][4] |

| Ethanol | Soluble, almost to transparency[1][2][5] | |

| Non-Polar | Hexane | Expected to have low solubility |

| Polar Aprotic | Acetone | Expected to be soluble |

| Ethyl Acetate | Expected to be soluble | |

| Aromatic | Toluene | Expected to have moderate to good solubility |

The solubility of this compound is dictated by its molecular structure, which contains both a polar oxime (-C=N-OH) group capable of hydrogen bonding and a non-polar phenyl group. This amphiphilic nature results in good solubility in polar organic solvents like ethanol, which can engage in hydrogen bonding with the oxime group while also interacting with the phenyl ring. Its limited solubility in water is likely due to the hydrophobic character of the phenyl group dominating over the hydrophilic nature of the oxime group. In non-polar solvents, the polar oxime group is expected to limit solubility.

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, the following established experimental methods are recommended.

Gravimetric Method (Equilibrium Solubility Determination)

This method directly measures the mass of the dissolved solute in a saturated solution at a specific temperature.

3.1.1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, acetone, ethyl acetate, toluene, n-hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

Drying oven

3.1.2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed, dry container.

-

Solvent Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60 °C).

-

Mass Determination: Once the solvent has completely evaporated, cool the container in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility (S) in g/100g of solvent can be calculated using the following equation:

S = (m_solute / m_solvent) * 100

Where:

-

m_solute is the mass of the dried this compound.

-

m_solvent is the mass of the solvent in the withdrawn aliquot (can be calculated from the volume and density of the solvent at the experimental temperature).

-

UV-Vis Spectroscopic Method

This indirect method relies on the relationship between the absorbance of a solution and the concentration of the solute, as defined by the Beer-Lambert law. It is suitable for compounds with a chromophore, such as the phenyl group in this compound.

3.2.1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm)

3.2.2. Procedure:

-

Determination of λ_max: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the selected solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the predetermined λ_max.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method (Section 3.1.2).

-

Sample Preparation for Analysis: After equilibration and filtration, accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample. Then, account for the dilution factor to determine the concentration in the original saturated solution, which represents the solubility.

Factors Influencing Solubility

The solubility of this compound is influenced by several interconnected factors, as illustrated in the diagram below.

Caption: Logical relationship of factors influencing the solubility of this compound.

-

Solute Properties: The molecular structure of this compound, with its polar oxime group and non-polar phenyl ring, is the primary determinant of its solubility. The ability of the oxime group to form hydrogen bonds enhances its solubility in protic solvents. The crystal lattice energy of the solid this compound must be overcome by solute-solvent interactions for dissolution to occur.

-

Solvent Properties: The principle of "like dissolves like" is central. Polar solvents will more effectively solvate the polar oxime group, while non-polar solvents will have a greater affinity for the phenyl ring. The hydrogen bonding capacity and dielectric constant of the solvent are also critical in overcoming the intermolecular forces of the solute.

-

System Conditions: Temperature generally has a significant impact on solubility, with most solids exhibiting increased solubility at higher temperatures. Pressure is more influential on the solubility of gases in liquids but can have a minor effect on solid-liquid systems. The pH of the solution can affect the solubility of compounds with ionizable groups; however, the oxime group of this compound is weakly acidic and would require a high pH to deprotonate, which could potentially increase its aqueous solubility.

Conclusion

References

Spectroscopic Data Interpretation of Acetophenone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for acetophenone oxime, a versatile organic compound with applications in synthetic chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation. This document presents a comprehensive overview of its characteristic spectroscopic features, detailed experimental protocols, and visual aids to facilitate understanding.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that this compound exists as a mixture of two geometric isomers, the E- and Z-isomers, which are distinguishable by NMR spectroscopy. The E-isomer is generally the major product.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Major, E-isomer) | Chemical Shift (δ) ppm | Assignment (Minor, Z-isomer) |

| 11.24 | s | 1H | N-OH | 11.23 | N-OH |

| 7.65 | d, J=7.7 Hz | 2H | Ar-H (ortho) | 7.94 | Ar-H (ortho) |

| 7.38 - 7.32 | m | 3H | Ar-H (meta, para) | 7.52 - 7.49 | Ar-H (meta, para) |

| 2.15 | s | 3H | CH₃ | 2.56 | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=N |

| ~137 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~12 | CH₃ |

Note: Specific ¹³C NMR chemical shifts can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group | Description |

| 3212 | O-H | Hydroxyl group stretch |

| 1497 | C=N | Imine group stretch |

The presence of a broad absorption band around 3212 cm⁻¹ is characteristic of the O-H group of the oxime, while the band at 1497 cm⁻¹ confirms the presence of the C=N double bond, at the expense of the carbonyl (C=O) group from the starting material, acetophenone.[1][2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 135 | 75% | [M]⁺ (Molecular Ion) |

| 118 | 22% | [M - OH]⁺ |

| 106 | 40% | [M - C₂H₃N]⁺ |

| 94 | 42% | [M - C₂H₃NO]⁺ |

| 77 | 100% | [C₆H₅]⁺ (Phenyl cation) |

The mass spectrum shows a molecular ion peak at m/z 135, which corresponds to the molecular weight of this compound (C₈H₉NO).[2][3] The base peak at m/z 77 is characteristic of the phenyl cation.

Experimental Protocols

Synthesis of this compound[4][5]

This protocol describes a common laboratory procedure for the synthesis of this compound.

Materials:

-

Acetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate or Potassium hydroxide

-

Ethanol

-

Water

-

Round-bottom flask, reflux condenser, heating mantle, beaker, ice bath, Buchner funnel, filter paper.

Procedure:

-

Dissolve hydroxylamine hydrochloride and a base (such as sodium acetate or potassium hydroxide) in warm water in a round-bottom flask.[4]

-

In a separate flask, dissolve acetophenone in ethanol.

-

Add the acetophenone solution to the hydroxylamine hydrochloride solution.

-

Heat the mixture under reflux for approximately 20-60 minutes.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After reflux, cool the reaction mixture. For crystallization, the hot solution can be filtered and the filtrate cooled in an ice bath.[5] Alternatively, the cooled reaction mixture can be poured into cold water to precipitate the product.[6][4]

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold 50% ethanol or cold water.[5][6]

-

Dry the purified this compound. The product can be further purified by recrystallization from a suitable solvent like petroleum ether.[6]

Spectroscopic Analysis

General Protocol:

-

NMR Spectroscopy: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz). Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integrals.

-

IR Spectroscopy: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or via Gas Chromatography (GC-MS). Ionize the sample (e.g., by electron ionization) and record the mass-to-charge ratio (m/z) of the resulting ions.

Visualized Workflows and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic data and the molecular structure of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Correlation of the ¹H NMR signals with the structure of this compound.

Caption: Key IR absorptions corresponding to the functional groups of this compound.

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

References

An In-depth Technical Guide to the E/Z Isomers of Acetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E/Z isomers of acetophenone oxime, focusing on their synthesis, characterization, relative stability, and key chemical transformations. This document is intended to serve as a valuable resource for professionals in the fields of organic synthesis, analytical chemistry, and drug development, where a thorough understanding of isomeric forms is crucial.

Introduction to E/Z Isomerism in this compound

This compound, a derivative of acetophenone, exhibits geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). This results in the formation of two distinct stereoisomers: the E (entgegen) and Z (zusammen) isomers. The nomenclature is determined by the spatial arrangement of the hydroxyl (-OH) group and the phenyl group relative to the C=N double bond. In the E-isomer, the hydroxyl group is on the opposite side of the phenyl group, while in the Z-isomer, they are on the same side.

The synthesis of this compound typically yields a mixture of both isomers, with the E-isomer being the major product under thermodynamic control due to its greater stability.[1][2] The ratio of the E/Z isomers can be influenced by the reaction conditions.[3]

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base.[1][2] The base neutralizes the hydrochloric acid liberated during the reaction, driving the equilibrium towards the formation of the oxime.

Experimental Protocol

A typical experimental protocol for the synthesis of this compound is as follows:

Materials:

-

Acetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or Sodium Acetate (CH₃COONa)

-

Ethanol

-

Water

-

Diethyl ether (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve acetophenone in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., potassium carbonate or sodium acetate).

-

Add the aqueous solution to the ethanolic solution of acetophenone.

-

The reaction mixture is then typically refluxed for a period of 10 to 20 minutes.[1]

-

After reflux, the mixture is cooled, and the product is precipitated by pouring the reaction mixture into ice-cold water.

-

The crude this compound is collected by filtration, washed with cold water, and air-dried.

-

Purification can be achieved by recrystallization from a suitable solvent, such as diethyl ether.[1]

This procedure typically yields a mixture of E and Z isomers in a ratio of approximately 8:1.[1][2]

Physicochemical and Spectroscopic Data

The E and Z isomers of this compound can be distinguished by their distinct physicochemical and spectroscopic properties.

Quantitative Data Summary

| Property | E-Acetophenone Oxime (Major Isomer) | Z-Acetophenone Oxime (Minor Isomer) | Mixture/Unspecified | Reference |

| Melting Point | 55-60 °C | [4][5] | ||

| Boiling Point | 118-120 °C at 20 mmHg | [4][5] | ||

| Density | 1.11 g/mL at 25 °C | [4] | ||

| Molecular Weight | 135.17 g/mol | 135.17 g/mol | 135.17 g/mol | |

| Formation Ratio | ~88.2% | ~11.8% | [1] | |

| Calculated Energy | 3.65 Kcal/mol | 6.88 Kcal/mol | [1] |

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the identification and quantification of the E/Z isomers of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group (O-H stretch) and the carbon-nitrogen double bond (C=N stretch), confirming the formation of the oxime functional group.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H stretch | 3212 | [1] |

| C=N stretch | 1497 | [1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to differentiate and quantify the E and Z isomers. The chemical shifts of the protons, particularly the hydroxyl proton and the aromatic protons, are distinct for each isomer.

| Proton | E-Isomer (Major) Chemical Shift (ppm) | Z-Isomer (Minor) Chemical Shift (ppm) | Reference |

| -OH | 11.24 (s) | 11.23 (s) | [1] |

| Aromatic-H | 7.65 (d, J=7.7 Hz, 2H), 7.32-7.38 (m, 3H) | 7.94 (d, J=7.9 Hz, 2H), 7.49-7.52 (m, 3H) | [1] |

| -CH₃ | 2.15 (s) | 2.56 (s) | [1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed experimental data for the individual isomers is scarce in readily available literature, ¹³C NMR spectroscopy is a key technique for structural elucidation. The chemical shifts of the carbon atoms, especially the imine carbon and the methyl carbon, are expected to differ between the E and Z isomers due to different steric and electronic environments. A reported ¹³C NMR spectrum for this compound (isomer not specified) shows the following peaks:

| Carbon | Chemical Shift (ppm) | Reference |

| C=N | 156.0 | [6] |

| Aromatic C (quaternary) | 136.4 | [6] |

| Aromatic CH | 129.3, 128.5, 126.0 | [6] |

| -CH₃ | 12.4 | [6] |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak (M⁺) is observed at m/z 135.[1] Fragmentation patterns can provide further structural information.

Stability and Interconversion

The E-isomer of this compound is thermodynamically more stable than the Z-isomer.[1] Theoretical calculations have shown that the minimized energy for the E-isomer is 3.65 Kcal/mol, while that for the Z-isomer is 6.88 Kcal/mol.[1] This energy difference accounts for the observed predominance of the E-isomer in the synthesized mixture.[1] Interconversion between the isomers can be catalyzed by acids or bases and is also influenced by temperature.[3]

Beckmann Rearrangement

A characteristic reaction of ketoximes, including this compound, is the Beckmann rearrangement. This acid-catalyzed reaction converts the oxime into an N-substituted amide. The Beckmann rearrangement of this compound yields N-phenylacetamide (acetanilide).

Reaction Mechanism and Stereochemistry

The mechanism involves the protonation of the hydroxyl group, followed by the migration of the group anti-periplanar to the departing water molecule. This stereospecificity is a key feature of the Beckmann rearrangement. For this compound, it is the phenyl group that migrates in the E-isomer (where the phenyl group is anti to the -OH group), leading to N-phenylacetamide.

Experimental Protocol for Beckmann Rearrangement

A general protocol for the Beckmann rearrangement of this compound is as follows:

Materials:

-

This compound

-

Strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or trifluoroacetic acid)

-

Anhydrous solvent (if required)

Procedure:

-

Dissolve or suspend this compound in the acid catalyst or a solution of the catalyst in an appropriate solvent.

-

The reaction mixture is often heated to facilitate the rearrangement.

-

After the reaction is complete, the mixture is carefully quenched by pouring it into ice water.

-

The product, N-phenylacetamide, precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization.

Visualizations

Synthesis and Isomerization Workflow

Caption: Workflow for the synthesis and isomerization of this compound.

E/Z Isomers and Beckmann Rearrangement

Caption: Relationship between E/Z isomers and the Beckmann rearrangement pathway.

Conclusion

A thorough understanding of the E/Z isomerism of this compound is essential for its effective use in research and development. This guide has provided a detailed overview of its synthesis, the physicochemical and spectroscopic properties of its isomers, their relative stability, and the mechanism of the Beckmann rearrangement. The provided experimental protocols and data tables serve as a practical reference for laboratory work. The clear distinction between the E and Z isomers through spectroscopic methods, particularly ¹H NMR, is a critical aspect of their characterization. This knowledge is fundamental for controlling chemical reactions and for the development of new chemical entities where stereochemistry plays a crucial role.

References

An In-depth Technical Guide to the Formation Mechanism of Acetophenone Oxime

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the chemical mechanism underlying the formation of acetophenone oxime, a key intermediate in organic synthesis. It includes a step-by-step reaction pathway, quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction

This compound is an organic compound that serves as a crucial precursor in various chemical syntheses, including the production of certain pharmaceuticals and agrochemicals.[1] Oximes, in general, are recognized for their roles in protecting carbonyl groups and as intermediates in the synthesis of amines and lactams.[1] The formation of this compound from acetophenone and hydroxylamine is a classic example of a condensation reaction, which proceeds through a well-defined nucleophilic addition-elimination mechanism. A thorough understanding of this mechanism, including the reaction kinetics and the formation of stereoisomers, is paramount for optimizing reaction conditions and maximizing product yield and purity. This document outlines the core principles of this reaction, supported by experimental data and protocols.

The Core Reaction Mechanism

The synthesis of this compound from acetophenone is a condensation reaction that occurs when the carbonyl group of acetophenone reacts with hydroxylamine.[2] The reaction is typically performed using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile and to neutralize the hydrochloric acid formed during the reaction.[3]

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of acetophenone.[4][5] This leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton transfer occurs from the newly added nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: In an acidic medium, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon atom, expelling a molecule of water.[4]

-

Deprotonation: The final step involves the deprotonation of the nitrogen atom by a base (such as water or acetate) to yield the final this compound product and regenerate the acid catalyst.

Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound can exist as two geometric isomers: the E and Z isomers.[1][3] The E-isomer is generally the major product due to its greater thermodynamic stability.[1]

Reaction Pathway Diagram

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

The formation of this compound has been studied under various conditions, yielding quantitative data regarding product yield, isomer ratios, and spectroscopic characteristics.

Table 1: Reaction Yield and Isomer Ratio

| Parameter | Value | Conditions | Reference |

| Yield | 31% (moderate) | Reaction between acetophenone and hydroxylamine hydrochloride under basic conditions. | [1] |

| Yield | 89% | Acetophenone, hydroxylamine hydrochloride, potassium hydroxide, heated under reflux. | [6] |

| E:Z Isomer Ratio | 8:1 | Product mixture analyzed by 1H NMR. | [1] |

| E-isomer Energy | 3.65 Kcal/mol | Calculated using MM2 method. | [1] |

| Z-isomer Energy | 6.88 Kcal/mol | Calculated using MM2 method. | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak/Shift | Assignment | Isomer | Reference |

| FT-IR | ~3212 cm-1 | -OH group stretch | Mixture | [1][3] |

| FT-IR | ~1497-1665 cm-1 | C=N group stretch | Mixture | [1][3] |

| 1H NMR | 11.24 ppm (s) | -OH proton | E-isomer (major) | [1] |

| 1H NMR | 7.65 ppm (d) | 2 Aromatic protons | E-isomer (major) | [1] |

| 1H NMR | 7.32-7.38 ppm (m) | 3 Aromatic protons | E-isomer (major) | [1] |

| 1H NMR | 2.15 ppm (s) | -CH3 protons | E-isomer (major) | [1] |

| 1H NMR | 11.23 ppm (s) | -OH proton | Z-isomer (minor) | [1] |

| Mass Spec. | 135 m/z | Molecular ion peak [M]+ | Mixture | [1] |

Experimental Protocols

Below are two detailed methodologies for the synthesis of this compound, adapted from established laboratory procedures.[2][3][7]

Protocol 1: Synthesis using Sodium Acetate

This protocol utilizes sodium acetate as the base to neutralize the HCl released from hydroxylamine hydrochloride.

-

Reagents and Materials:

-

Acetophenone (1.0 equiv)

-

Hydroxylamine hydrochloride (1.5 equiv)

-

Anhydrous sodium acetate (2.3 equiv)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottomed flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Charge a 100 mL round-bottomed flask with hydroxylamine hydrochloride (1.5 equiv) and anhydrous sodium acetate (2.3 equiv).[7]

-

Add acetophenone (1.0 equiv) and anhydrous methanol (approx. 40 mL for a 20.6 mmol scale) to the flask.[7]

-

Fit the flask with a condenser and place it in a pre-heated oil bath at 80 °C.[7]

-

Stir the white slurry mixture vigorously for 3 hours.[7]

-

After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature.

-

Add water (approx. 60 mL) to the flask and transfer the mixture to a separatory funnel.[7]

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).[7]

-

Combine the organic layers and dry over anhydrous MgSO4.[7]

-

Filter the solution and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a white solid.[7] The product can be used in the next step without further purification or can be recrystallized.[7]

-

Protocol 2: Synthesis using Potassium Hydroxide

This protocol employs a stronger base, potassium hydroxide, and requires careful monitoring of the reaction's acidity.

-

Reagents and Materials:

-

Acetophenone (8 g)

-

Hydroxylamine hydrochloride (5 g)

-

Potassium hydroxide (3 g)

-

Water

-

Ethanol

-

Petroleum ether (for recrystallization)

-

Round-bottomed flask with reflux condenser

-

Heating mantle or water bath

-

Litmus paper

-

-

Procedure:

-

In a flask, dissolve 5 g of hydroxylamine hydrochloride in 10 ml of water.[6]

-

Add a solution of 3 g of potassium hydroxide dissolved in 5 ml of water.[6]

-

Add 8 g of acetophenone to the mixture.[6]

-

Heat the mixture under reflux on a boiling water bath. Add ethanol in small portions down the condenser until the boiling solution becomes clear.[6]

-

Continue heating for one hour. After cooling, test the solution with litmus paper. It should be acidic.[6]

-

Carefully add potassium hydroxide solution to neutralize the acid.[6]

-

Continue boiling for another 30 minutes. Test for acidity again and neutralize if necessary.[6]

-

The reaction is complete when a test sample solidifies quickly when mixed with ice-water.[6]

-

Pour the reaction mixture into 100 ml of ice-water with vigorous stirring.[6]

-

Filter the solid product, wash with water, and dry. Recrystallize from petroleum ether to obtain colorless needles.[6]

-

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and isolation of this compound.

References

- 1. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 2. chemistry-online.com [chemistry-online.com]

- 3. benchchem.com [benchchem.com]

- 4. Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write the structures of the oxime. [allen.in]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

fundamentals of the Beckmann rearrangement for acetophenone oxime

An In-depth Technical Guide to the Fundamentals of the Beckmann Rearrangement for Acetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement, first reported by Ernst Otto Beckmann in 1886, is a fundamental reaction in organic chemistry that transforms an oxime into an amide.[1] This rearrangement is of significant industrial importance, notably in the synthesis of ε-caprolactam, the precursor to Nylon 6.[2][3] For drug development professionals, this reaction offers a valuable tool for the synthesis of various amide-containing pharmaceuticals. This guide provides a detailed technical overview of the Beckmann rearrangement as it applies to this compound, a common model substrate. We will delve into the core reaction mechanisms, present quantitative data, and provide detailed experimental protocols for various catalytic systems.

The Core Mechanism of the Beckmann Rearrangement

The classical Beckmann rearrangement is catalyzed by acid and proceeds through a series of well-defined steps.[1] The general mechanism involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by a stereospecific migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final amide product.[1][4]

The key steps of the acid-catalyzed mechanism are:

-

Protonation of the Oxime: The reaction is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst, forming an oxonium ion.[1]

-